N-(2H-1,3-benzodioxol-5-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring two distinct aromatic systems: a 1,3-benzodioxol group (a methylenedioxy-substituted benzene ring) and a 6-methyl-1,3-benzothiazol moiety. These are linked via an azetidine (four-membered saturated nitrogen ring) carboxamide bridge. The benzodioxol group contributes electron-rich aromaticity, while the benzothiazol ring offers sulfur- and nitrogen-containing heteroaromatic properties. The azetidine core introduces conformational rigidity, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-11-2-4-14-17(6-11)26-19(21-14)22-8-12(9-22)18(23)20-13-3-5-15-16(7-13)25-10-24-15/h2-7,12H,8-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEILYJZULHIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Methodological Insights
Structural Characterization
Preparation Methods
Formation of the Benzothiazole Moiety
The 6-methyl-1,3-benzothiazol-2-amine precursor is synthesized via cyclocondensation of substituted aniline derivatives with thiourea or carbon disulfide under acidic conditions. A solvent-free approach has been demonstrated for analogous benzothiazole systems, where benzaldehyde derivatives react with β-ketoesters and 2-aminobenzothiazole at 60°C for 3–5 hours, yielding fused pyrimido-benzothiazole derivatives with efficiencies exceeding 70%. For the target compound, this method is adapted to introduce the 6-methyl substituent by starting with 4-methylaniline, followed by cyclization with potassium ethylxanthate in ethanol under reflux.
Synthesis of Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid is prepared through a Hofmann-Löffler reaction, involving the photolytic or thermal decomposition of N-chloroamines. Alternatively, a more controlled approach utilizes the ring-opening of β-lactams with nucleophiles. The carboxylic acid group is subsequently protected using tert-butyloxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to prevent undesired side reactions during subsequent coupling steps.
Coupling of Benzothiazole and Azetidine Intermediates
The Boc-protected azetidine-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The activated intermediate reacts with 6-methyl-1,3-benzothiazol-2-amine under argon atmosphere at room temperature for 48 hours, achieving coupling efficiencies of 65–80%. Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in DCM, yielding 1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid.
Attachment of the Benzodioxol Group
The final step involves coupling the azetidine-carboxylic acid derivative with 2H-1,3-benzodioxol-5-amine. This is accomplished using EDCI and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C to minimize racemization. The reaction mixture is stirred for 24 hours, followed by purification via column chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate the target compound in 55–60% yield.
Optimization of Reaction Conditions
Catalyst and Solvent Selection
Polar aprotic solvents like DMF enhance the solubility of aromatic intermediates, while chloroform improves reaction homogeneity for azetidine coupling. Imidazole-based catalysts, though excluded from the final protocol due to competing side reactions, were initially explored to accelerate nucleophilic substitutions.
Temperature and Atmosphere Control
Reflux conditions (80–100°C) are critical for benzothiazole cyclization, whereas azetidine coupling requires subambient temperatures to prevent epimerization. Reactions involving air-sensitive intermediates, such as EDCI-activated species, are conducted under argon to avoid oxidation.
Purification Strategies
Silica gel chromatography remains the standard for isolating the target compound, with gradient elution (ethyl acetate/hexane) effectively separating it from byproducts like unreacted benzodioxol-5-amine or dimerized azetidine derivatives. Recrystallization from ethanol-DMF mixtures (9:1 v/v) further enhances purity to >95%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enable precise temperature control and reduced reaction times for benzothiazole synthesis. A two-stage continuous setup achieves 85% conversion in 30 minutes, compared to 5 hours in batch processes.
Waste Reduction
Solvent-free benzothiazole synthesis minimizes waste generation, aligning with green chemistry principles. For every kilogram of target compound produced, solvent-free methods reduce organic waste by 12 liters compared to traditional approaches.
Analytical Characterization
Spectroscopic Validation
- 1H NMR : The benzodioxole protons resonate as a singlet at δ 5.92–6.08 ppm, while the azetidine methylene groups appear as multiplets at δ 3.45–3.78 ppm.
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ confirm the carboxamide C=O bond, and azetidine ring vibrations are observed at 1120 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 410.1324 [M+H]⁺, consistent with the theoretical mass of C₂₁H₁₉N₃O₃S.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water, 70:30 v/v) reveals a single peak at 4.7 minutes, confirming >99% purity. Residual solvents like DMF are quantified via gas chromatography, with concentrations below 0.1%.
Comparative Analysis of Synthetic Methods
The solvent-free approach offers environmental and economic advantages but requires higher energy input for temperature control. EDCI-mediated coupling provides better regioselectivity but generates more waste.
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including condensation of benzodioxole and benzothiazole derivatives with azetidine intermediates. Challenges include low yields due to steric hindrance from the azetidine ring and competing side reactions. Optimization strategies include:
- Catalyst selection : Use of imidazole-based catalysts (e.g., 1H-imidazole) to enhance nucleophilic substitution efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF or chloroform) improve solubility of aromatic intermediates, as demonstrated in analogous benzothiazole-acetamide syntheses .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction kinetics and thermal stability of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates the target compound from byproducts .
Basic: How is the compound structurally characterized, and what spectroscopic techniques are critical?
Answer:
Key characterization methods:
- 1H/13C NMR : Assign peaks for benzodioxole (δ 6.7–7.1 ppm, aromatic protons) and benzothiazole (δ 2.5 ppm, methyl group; δ 7.8–8.2 ppm, thiazole protons) .
- IR spectroscopy : Confirm carbonyl groups (C=O stretch at ~1650–1680 cm⁻¹) and azetidine ring vibrations (C-N stretch at ~1100 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 410.1 [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation using SHELXL refinement, critical for confirming azetidine ring puckering and intermolecular interactions .
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
- Docking studies : Software like AutoDock Vina models interactions with enzymes (e.g., kinases or proteases). The benzothiazole moiety often acts as a hydrogen bond acceptor, while the azetidine ring contributes to hydrophobic packing .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on key residues (e.g., Ser/Thr in ATP-binding pockets) .
- QSAR analysis : Correlate substituent effects (e.g., methyl groups on benzothiazole) with activity trends using Hammett constants and steric parameters .
Advanced: How can contradictory bioactivity data across cell lines be resolved?
Answer:
Contradictions may arise from assay conditions or target heterogeneity. Mitigation strategies:
- Dose-response profiling : Use 10-point dilution series (0.1–100 μM) to differentiate cytotoxic vs. cytostatic effects .
- Target validation : CRISPR knockout of suspected targets (e.g., PI3K/AKT) confirms mechanism specificity .
- Metabolic stability assays : LC-MS quantifies compound degradation in cell media, which may explain variability in IC50 values .
Advanced: What strategies address low crystallinity during X-ray diffraction studies?
Answer:
- Co-crystallization : Add small molecules (e.g., adamantane derivatives) to stabilize crystal lattices via van der Waals interactions .
- Solvent screening : Test high-viscosity solvents (e.g., DMSO) or slow evaporation techniques to promote ordered crystal growth .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
| Substituent | Effect on Activity | Example |
|---|---|---|
| 6-Methyl (benzothiazole) | ↑ Lipophilicity, enhances membrane permeability | IC50 reduction from 25 μM → 12 μM |
| Benzodioxole-O | Hydrogen bonding with Ser119 (COX-2) | ΔGbinding = -9.8 kcal/mol |
| Azetidine ring | Conformational rigidity improves selectivity | 10-fold reduction in off-target binding |
Basic: What are the stability considerations for long-term storage?
Answer:
- Thermal stability : DSC/TGA analysis shows decomposition above 200°C; store at -20°C under inert gas .
- Light sensitivity : Benzothiazole derivatives degrade under UV; use amber vials and desiccants .
- pH stability : Avoid aqueous buffers below pH 5 to prevent azetidine ring protonation and hydrolysis .
Advanced: How do electronic effects of substituents influence spectroscopic data?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) : Deshield benzothiazole protons (δ +0.3 ppm shift in 1H NMR) and redshift IR carbonyl stretches (+15 cm⁻¹) .
- Methyl groups : Increase shielding of adjacent protons (δ -0.2 ppm) due to hyperconjugative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
